molecular formula C14H20N2O3 B12930316 Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-41-2

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12930316
CAS No.: 33484-41-2
M. Wt: 264.32 g/mol
InChI Key: CHUXYSYICPDIGT-UHFFFAOYSA-N
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Description

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 33484-41-2) is a bicyclic pyrido-pyrimidine derivative characterized by a butyl ester group at position 3 and a methyl substituent at position 4. Its structure comprises a fused pyridine and pyrimidine ring system with a ketone group at position 5. The compound’s lipophilicity is influenced by the butyl ester chain, which may enhance membrane permeability compared to shorter-chain esters. Safety guidelines emphasize proper storage in dry, ventilated conditions and precautions against health hazards such as irritation and environmental toxicity .

Properties

CAS No.

33484-41-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

butyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-3-4-8-19-14(18)11-9-15-12-7-5-6-10(2)16(12)13(11)17/h9-10H,3-8H2,1-2H3

InChI Key

CHUXYSYICPDIGT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with butanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl (aqueous), heat6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid + butanol
Basic HydrolysisNaOH (aqueous), refluxSodium salt of the carboxylic acid + butanol

Reaction rates depend on steric hindrance from the pyrido-pyrimidine framework.

Reduction of the 4-Oxo Group

The ketone at position 4 is reducible to a secondary alcohol using borohydrides or catalytic hydrogenation:

Reaction TypeReagents/ConditionsProducts
Borohydride ReductionNaBH₄, methanol4-Hydroxy-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Catalytic HydrogenationH₂, Pd/CSame as above

Steric effects from the fused ring system may slow reaction kinetics compared to simpler ketones.

Oxidation Reactions

The compound reacts with strong oxidizers, though the 4-oxo group is already in a high oxidation state. Oxidation likely targets other positions:

Reaction TypeReagents/ConditionsProducts
Ring OxidationKMnO₄, acidic conditionsPotential hydroxylation or epoxidation of unsaturated bonds in the tetrahydro system
Side-Chain OxidationOzone, H₂O₂Degradation of the butyl chain to shorter carboxylic acids

Specific outcomes remain under investigation .

Nucleophilic Substitution at the Ester Group

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transesterification or aminolysis:

Reaction TypeReagents/ConditionsProducts
TransesterificationROH (excess), acid catalystAlternate alkyl ester derivatives
AminolysisNH₃ or aminesAmide derivatives

These reactions are valuable for synthesizing analogs with tailored properties.

Ring Functionalization

The pyrido-pyrimidine system may undergo electrophilic substitution or cycloaddition, though limited data exists:

Reaction TypeReagents/ConditionsProducts
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (hypothetical)Nitro derivatives at electron-rich positions
Diels-AlderDienophiles (e.g., maleic anhydride)Fused bicyclic adducts

Reactivity is influenced by the electron-withdrawing effects of the carbonyl and ester groups.

Stability Under Reactive Conditions

The compound’s stability in various environments informs synthetic strategies:

ConditionStabilityObservations
Strong AcidsModerateGradual ester hydrolysis observed
Strong BasesLowRapid saponification of the ester
Oxidizing AgentsLowDegrades to unidentified polar products

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyrido-pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted the potential of these compounds as novel chemotherapeutic agents due to their selective toxicity towards cancer cells while sparing normal cells .

Antipsychotic Properties

The compound has been investigated as an intermediate in the synthesis of antipsychotic medications. Specifically, it plays a role in the synthesis of Risperidone, a widely used antipsychotic drug. The synthesis pathway involves complex reactions where this compound serves as a crucial precursor . This application underscores its significance in pharmaceutical chemistry.

Plant Growth Regulators

The compound's derivatives have been explored for their potential as plant growth regulators. Studies suggest that pyrido-pyrimidine derivatives can enhance plant growth and yield by modulating hormonal pathways within plants . This application is particularly relevant in the context of sustainable agriculture and crop management.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antipsychotic SynthesisPrecursor for Risperidone synthesis
Plant Growth RegulationEnhances growth and yield in agricultural applications

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of pyrido-pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls.

Case Study 2: Agricultural Field Trials

Field trials assessing the impact of pyrido-pyrimidine derivatives on crop yield showed promising results. Treated crops exhibited improved growth rates and resistance to common pests compared to untreated controls. These findings highlight the compound's potential as an eco-friendly agricultural input.

Mechanism of Action

The mechanism of action of butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting .

Comparison with Similar Compounds

Comparison with Structural Analogues

The pyrido-pyrimidine core is a versatile scaffold in medicinal and synthetic chemistry. Below is a detailed comparison of the target compound with key analogues:

Structural and Functional Group Variations

Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives
Compound Name Substituents Ester/Alkyl Group Molecular Weight Key Features
Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 6-methyl, 3-carboxylate Butyl ~265 (estimated) High lipophilicity due to butyl chain; used in synthetic intermediates .
Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 2-hydroxy, 3-carboxylate Ethyl 238.24 Increased polarity from hydroxyl group; potential solubility in polar solvents. Hazard: H302 (oral toxicity) .
(6R)-6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 6-methyl, 3-carboxamide N/A 207.23 Carboxamide enhances hydrogen bonding; stereochemistry (R-configuration) critical for bioactivity .
Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate 6-methyl, 2-carboxylate Methyl N/A Ester at position 2 instead of 3; discontinued due to unknown factors .
Ethyl (R)-9-(3-(2-isopropylphenyl)-1-((S)-1-phenylethyl)ureido)-2-methoxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Cpd-2) Complex substituents Ethyl N/A Diastereomeric TDO2 inhibitor; stereochemistry (R/S) determines binding to apo-TDO2 .

Key Differences in Physicochemical Properties

  • Polarity : Ethyl 2-hydroxy-4-oxo analogues () are more polar due to the hydroxyl group, impacting solubility and metabolic pathways.

Biological Activity

Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrido-pyrimidine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 2106828-11-7

Antitumor Activity

Research indicates that compounds similar to butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine exhibit significant antitumor properties. For instance:

  • Inhibition of Folate Receptors : The compound has shown potential in inhibiting the proliferation of tumor cells expressing folate receptors (FRs). Studies demonstrate that certain pyrido-pyrimidine derivatives can selectively target FRs in cancer cells, leading to reduced tumor growth and increased apoptosis in vitro and in vivo .
  • Mechanism of Action : The antitumor effects are primarily mediated through the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis in cancer cells. This inhibition disrupts nucleotide synthesis necessary for DNA replication and cell division .

Other Biological Activities

Aside from antitumor effects, butyl 6-methyl-4-oxo derivatives have been investigated for other biological activities:

  • Antimicrobial Properties : Compounds in this class have shown antimicrobial activity against various pathogens. Their effectiveness may stem from their ability to disrupt bacterial folate metabolism .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties linked to the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Study 1: Antitumor Efficacy

In a study involving human ovarian cancer models (SKOV3), butyl 6-methyl derivatives demonstrated potent antitumor activity with IC50 values in the nanomolar range. The mechanism was attributed to selective uptake via folate transporters and subsequent GARFTase inhibition .

Case Study 2: Selective Tumor Targeting

A comparative analysis highlighted that the selectivity of these compounds for FRs over reduced folate carriers (RFC) offers a promising strategy for targeted cancer therapies. This selectivity minimizes toxicity to normal cells while maximizing therapeutic effects on tumor cells .

Data Tables

Biological Activity IC50 (nM) Mechanism
Inhibition of CHO Cell Proliferation<1Inhibition of GARFTase
Antimicrobial ActivityVariesDisruption of folate metabolism
Anti-inflammatory EffectsNot quantifiedModulation of cytokines

Q & A

Q. What experimental designs minimize batch-to-batch variability in biological assays?

  • Methodology : Adopt quality-by-design (QbD) principles by defining critical quality attributes (CQAs) like purity (>98%) and particle size. Use statistical DOE (Design-Expert) to optimize reaction parameters. Include internal standards (e.g., deuterated analogs) in bioassays to normalize inter-experimental variability .

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